molecular formula C17H34O9S B12424817 HS-Peg7-CH2CH2cooh

HS-Peg7-CH2CH2cooh

Cat. No.: B12424817
M. Wt: 414.5 g/mol
InChI Key: ALKVYCHUZRNUCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS-Peg7-CH2CH2cooh involves the reaction of polyethylene glycol with thiol and propionic acid groups. The reaction typically occurs under mild conditions to ensure the integrity of the PEG chain. The process involves the following steps:

  • Activation of the carboxyl group of propionic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
  • Reaction of the activated propionic acid with polyethylene glycol to form the PEG-propionic acid intermediate.
  • Introduction of the thiol group to the PEG-propionic acid intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

HS-Peg7-CH2CH2cooh undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

    Conjugation: The carboxyl group can form amide bonds with amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles.

    Conjugation: Carbodiimides such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for amide bond formation.

Major Products Formed

Scientific Research Applications

HS-Peg7-CH2CH2cooh is widely used in scientific research, particularly in the following areas:

    Chemistry: As a linker in the synthesis of PROTACs, enabling the study of selective protein degradation.

    Biology: In cell biology research to investigate protein-protein interactions and protein degradation pathways.

    Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer.

    Industry: Used in the development of novel drug delivery systems and bioconjugation techniques .

Mechanism of Action

HS-Peg7-CH2CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases. The linker connects two ligands: one that binds to the target protein and another that binds to the E3 ubiquitin ligase. This proximity induces ubiquitination of the target protein, leading to its degradation by the proteasome .

Comparison with Similar Compounds

HS-Peg7-CH2CH2cooh is unique due to its specific structure and functionality as a PEG-based linker. Similar compounds include:

These similar compounds vary in the length of the PEG chain, which affects their flexibility and suitability for different applications.

Properties

Molecular Formula

C17H34O9S

Molecular Weight

414.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C17H34O9S/c18-17(19)1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2,(H,18,19)

InChI Key

ALKVYCHUZRNUCE-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCS)C(=O)O

Origin of Product

United States

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